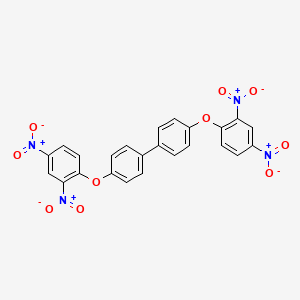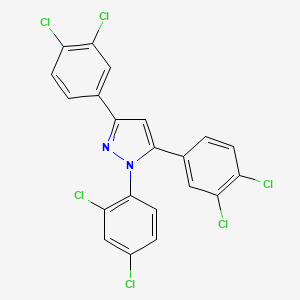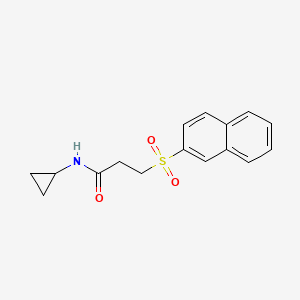![molecular formula C24H18FN3O2 B10891206 5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10891206.png)
5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クルクミン: は、クルクマ・ロンガ(ウコンとして一般的に知られる)の根茎に含まれる天然のポリフェノール化合物です。カレーに特徴的な黄色を与え、伝統医学では何世紀も前から使用されています。その化学構造は、中央のピロロピラゾール環に結合した3つの芳香族環で構成されています。
2. 製法
a. 合成経路
クルクミンにはいくつかの合成経路がありますが、最も一般的な経路は、アルカリ条件下でのフェルラ酸とバニリンの縮合です。この反応は、アルドール縮合、環化、脱水などの段階を経て進行します。
b. 反応条件
アルドール縮合: フェルラ酸とバニリンは、塩基(例:水酸化カリウム)の存在下で反応して、クルクミンの前駆体を形成します。
環化: アルドール生成物は環化して、ピロロピラゾール環を形成します。
脱水: 水の除去により、最終的なクルクミン分子が生成されます。
c. 工業生産
クルクミンの工業生産には、ウコンの根茎から有機溶媒または超臨界流体抽出を用いて抽出することが含まれます。抽出されたクルクミンは、その後精製され、規格化されます。
3. 化学反応の分析
クルクミンはさまざまな反応を起こします。
酸化: クルクミンは、デメトキシクルクミンやビスデメトキシクルクミンなどのさまざまな誘導体を生成するために酸化される可能性があります。
還元: クルクミンの還元により、テトラヒドロクルクミンが生成されます。
置換: クルクミンは求核置換反応を受ける可能性があります。
一般的な試薬: 過酸化水素、水素化ホウ素ナトリウム、さまざまな酸などの試薬が使用されます。
主要な生成物: 主要な生成物は、反応条件と置換基によって異なります。
4. 科学研究への応用
クルクミンの汎用性は、集中的な研究の対象となっています。
医学: クルクミンは、抗炎症、抗酸化、抗がん特性を示します。アルツハイマー病、がん、心臓血管疾患などのさまざまな疾患の治療における潜在的な可能性について調査されています。
化学: クルクミンは、ポリフェノールとその反応性を研究するためのモデル化合物として役立ちます。
生物学: 細胞シグナル伝達経路、遺伝子発現、タンパク質機能への影響が広く研究されています。
産業: クルクミンは、天然の食品着色料として、また化粧品に使用されています。
準備方法
a. Synthetic Routes
Several synthetic routes exist for curcumin, but the most common one involves the condensation of ferulic acid and vanillin under alkaline conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration.
b. Reaction Conditions
Aldol Condensation: Ferulic acid and vanillin react in the presence of a base (e.g., potassium hydroxide) to form the curcumin precursor.
Cyclization: The aldol product undergoes cyclization to form the pyrrolopyrazole ring.
Dehydration: Water elimination leads to the final curcumin molecule.
c. Industrial Production
Industrial production of curcumin involves extraction from turmeric rhizomes using organic solvents or supercritical fluid extraction. The extracted curcumin is then purified and standardized.
化学反応の分析
Curcumin undergoes various reactions:
Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.
Reduction: Reduction of curcumin yields tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, sodium borohydride, and various acids are used.
Major Products: The major products depend on reaction conditions and substituents.
科学的研究の応用
Curcumin’s versatility makes it a subject of intense research:
Medicine: Curcumin exhibits anti-inflammatory, antioxidant, and anticancer properties. It’s being investigated for its potential in treating various diseases, including Alzheimer’s, cancer, and cardiovascular disorders.
Chemistry: Curcumin serves as a model compound for studying polyphenols and their reactivity.
Biology: Its effects on cell signaling pathways, gene expression, and protein function are studied extensively.
Industry: Curcumin is used as a natural food colorant and in cosmetics.
作用機序
クルクミンの作用機序は多面的です。
抗炎症: NF-κBを阻害することで、炎症性サイトカインを減少させます。
抗酸化: クルクミンはフリーラジカルを捕捉します。
がん: 細胞周期制御、アポトーシス、血管新生に影響を与えます。
その他の標的: クルクミンは、酵素、受容体、転写因子と相互作用します。
6. 類似の化合物との比較
クルクミンの独自性は、その広範な効果にあります。類似の化合物には、レスベラトロール、ケルセチン、エピガロカテキンガレートなどがあります。
: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00964 : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/
類似化合物との比較
Curcumin’s uniqueness lies in its broad spectrum of effects. Similar compounds include resveratrol, quercetin, and epigallocatechin gallate.
: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00964 : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/
特性
分子式 |
C24H18FN3O2 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18FN3O2/c1-14-2-4-15(5-3-14)21-20-22(27-26-21)24(30)28(18-10-8-17(25)9-11-18)23(20)16-6-12-19(29)13-7-16/h2-13,23,29H,1H3,(H,26,27) |
InChIキー |
PZLCUCBAPYNLII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-dimethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891138.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine](/img/structure/B10891140.png)
methanone](/img/structure/B10891145.png)
methanone](/img/structure/B10891146.png)

![Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate](/img/structure/B10891158.png)


![2-(4-bromo-2-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10891174.png)

![(2E)-2-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10891180.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10891186.png)
![4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B10891196.png)
![2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide](/img/structure/B10891204.png)
